8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-2,8-diazaspiro[4.5]decan-3-one is a useful research compound. Its molecular formula is C14H20N4O2S and its molecular weight is 308.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 308.13069707 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive and Adrenergic Activity
Research on related compounds, such as 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has shown potential antihypertensive activity. These compounds were tested for their ability to lower blood pressure and were found to act as alpha-adrenergic blockers, with specific compounds showing preference for alpha 1- or alpha 2-adrenoceptor antagonism (Caroon et al., 1981).
Anticancer and Antidiabetic Applications
Spirothiazolidines analogs have demonstrated significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, certain compounds within this class have shown promising antidiabetic properties by inhibiting alpha-amylase and alpha-glucosidase, offering a potential therapeutic approach for managing diabetes (Flefel et al., 2019).
Novel Synthesis of N-Heterocycles
The development of N-heterocycles from a-alkenoyl ketene S,S- and N,S-acetals has opened new avenues for synthesizing diazaspiro-[4.5]decane derivatives. These compounds have been evaluated for their biological activity, indicating the versatility of spiro compounds in drug development (El-Saghier et al., 2010).
Synthesis and Pharmacological Evaluation
The synthesis and evaluation of 1-thia-4-azaspiro[4.5]decane derivatives for anticancer activity revealed that certain synthesized compounds exhibited moderate to high inhibition activities against various cancer cell lines, underscoring the potential of spiro compounds in cancer therapy (Flefel et al., 2017).
Properties
IUPAC Name |
8-[2-(1-methylimidazol-2-yl)sulfanylacetyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-17-7-4-15-13(17)21-9-12(20)18-5-2-14(3-6-18)8-11(19)16-10-14/h4,7H,2-3,5-6,8-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILRDVOOVNQAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2CCC3(CC2)CC(=O)NC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.